1-[4-(4-Pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one
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Overview
Description
- Reactants: Intermediate from Step 1, morpholine
- Conditions: Heating under reflux with a suitable catalyst (e.g., palladium on carbon) in an inert atmosphere (e.g., nitrogen).
Step 3: Formation of Propan-2-one Moiety
- Reactants: Intermediate from Step 2, acetyl chloride
- Conditions: Stirring at low temperature (e.g., 0°C) in the presence of a base (e.g., triethylamine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolidine and pyridine rings, followed by the introduction of the morpholine ring. The final step involves the formation of the propan-2-one moiety.
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Step 1: Construction of Pyrrolidine and Pyridine Rings
- Reactants: Pyrrolidine, 2-bromopyridine
- Conditions: Heating under reflux with a suitable base (e.g., potassium carbonate) in an aprotic solvent (e.g., dimethylformamide).
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically carried out in acidic or basic aqueous solutions.
- Products: Oxidized derivatives of the compound, potentially including ketones or carboxylic acids.
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Reduction:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Typically carried out in anhydrous solvents under inert atmosphere.
- Products: Reduced derivatives, potentially including alcohols or amines.
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Substitution:
- Reagents: Various nucleophiles or electrophiles, depending on the desired substitution.
- Conditions: Typically carried out in polar aprotic solvents with suitable catalysts.
- Products: Substituted derivatives of the compound.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Solvents: Dimethylformamide, dichloromethane, ethanol
- Catalysts: Palladium on carbon, triethylamine
Major Products:
- Oxidized derivatives (e.g., ketones, carboxylic acids)
- Reduced derivatives (e.g., alcohols, amines)
- Substituted derivatives (various functional groups)
Scientific Research Applications
1-[4-(4-Pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one has several scientific research applications, including:
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Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
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Biology:
- Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
- Potential applications in studying enzyme inhibition and receptor binding.
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Medicine:
- Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Potential use in the development of new materials, such as polymers and coatings.
- Investigated for its role in catalysis and chemical manufacturing processes.
Mechanism of Action
1-[4-(4-Pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one can be compared with other similar compounds, such as:
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Pyrrolidine Derivatives:
- Similarities: Both contain the pyrrolidine ring, which contributes to their biological activity.
- Differences: The presence of additional functional groups (e.g., pyridine, morpholine) in this compound enhances its reactivity and potential applications.
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Pyridine Derivatives:
- Similarities: Both contain the pyridine ring, which is important for their chemical properties.
- Differences: The combination of pyridine with pyrrolidine and morpholine in this compound provides unique structural and functional characteristics.
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Morpholine Derivatives:
- Similarities: Both contain the morpholine ring, which influences their solubility and stability.
- Differences: The integration of morpholine with pyrrolidine and pyridine in this compound results in a compound with distinct biological and chemical properties.
Comparison with Similar Compounds
- Pyrrolidine
- Pyridine
- Morpholine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Properties
IUPAC Name |
1-[4-(4-pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13(21)10-15-12-23-9-8-20(15)17(22)16-11-14(4-5-18-16)19-6-2-3-7-19/h4-5,11,15H,2-3,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWWKFWKIHOHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1COCCN1C(=O)C2=NC=CC(=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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